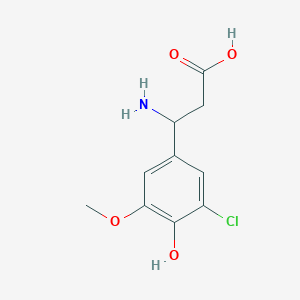![molecular formula C32H50FeP2 B12438809 cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12438809.png)
cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information about a compound is not available or not applicable. This term is not a chemical compound itself but rather a notation used for various purposes, such as incomplete data entries or unspecified compounds in research.
Vorbereitungsmethoden
Since “N/A” is not an actual chemical compound, there are no specific synthetic routes, reaction conditions, or industrial production methods associated with it
Organic Synthesis: Utilizing organic reactions to construct complex molecules from simpler ones.
Inorganic Synthesis: Involving the preparation of inorganic compounds through reactions such as precipitation, crystallization, and redox reactions.
Electrosynthesis: Using electrochemical methods to synthesize compounds, often employed for amides and other functional groups.
Analyse Chemischer Reaktionen
As “N/A” is not a specific compound, it does not undergo any chemical reactions. chemical compounds typically undergo various types of reactions, including:
Oxidation-Reduction Reactions: Involving the transfer of electrons between species.
Substitution Reactions: Where one functional group is replaced by another.
Addition Reactions: Involving the addition of atoms or groups to a molecule.
Elimination Reactions: Where atoms or groups are removed from a molecule
Wissenschaftliche Forschungsanwendungen
The term “N/A” does not have specific scientific research applications
Chemistry: For studying reaction mechanisms, developing new synthetic methods, and understanding molecular interactions.
Biology: Involving the study of biochemical pathways, enzyme functions, and cellular processes.
Medicine: For drug development, understanding disease mechanisms, and creating diagnostic tools.
Industry: In manufacturing processes, material science, and environmental applications
Wirkmechanismus
Since “N/A” is not a chemical compound, it does not have a mechanism of action. Typically, the mechanism of action of a compound involves its interaction with molecular targets, such as enzymes, receptors, or nucleic acids, leading to a biological effect. This can include binding to active sites, altering protein function, or modulating signaling pathways .
Vergleich Mit ähnlichen Verbindungen
As “N/A” is not a specific compound, it cannot be compared with other compoundsSimilar compounds may share common features but differ in specific properties, leading to unique applications and behaviors .
Eigenschaften
Molekularformel |
C32H50FeP2 |
|---|---|
Molekulargewicht |
552.5 g/mol |
IUPAC-Name |
cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron |
InChI |
InChI=1S/C27H40P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;/t21-,24?,25?;;/m0../s1 |
InChI-Schlüssel |
KEERMMZARKKVBY-IPMISBIPSA-N |
Isomerische SMILES |
C[C@@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Kanonische SMILES |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (1S,5S)-5-hydroxy-7-({[(methylsulfanyl)carbonyl]oxy}methyl)-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12438738.png)
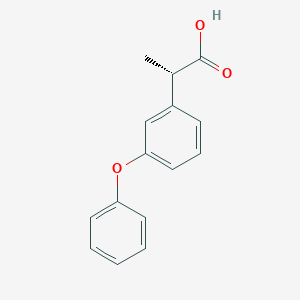
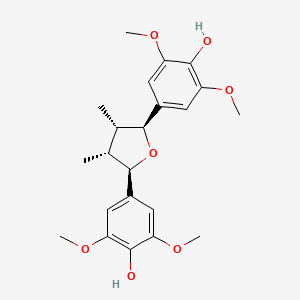

![Ethyl 2-azabicyclo[2.2.2]octane-3-carboxylate hydrochloride](/img/structure/B12438764.png)
![(1S,2S,3R,5S)-3-(7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-[(R)-propane-1-sulfinyl]-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12438771.png)
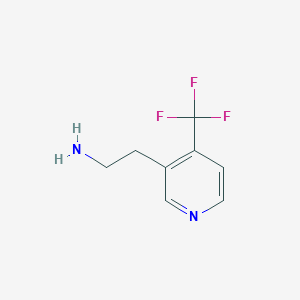

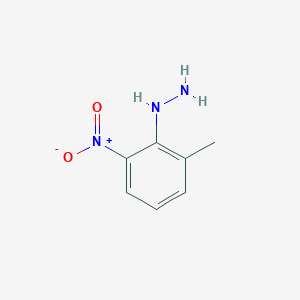
![bis(9-({4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-{[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl}oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoic acid) calcium dihydrate](/img/structure/B12438820.png)
